Odoroside H

Description

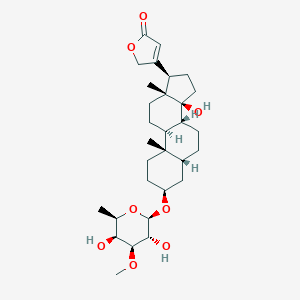

Structure

3D Structure

Properties

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21+,22-,24+,25-,26+,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUNMTHWNSJUOG-HYDVPRFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318195 | |

| Record name | Odoroside H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18810-25-8 | |

| Record name | Odoroside H | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18810-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Odoroside H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018810258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Odoroside H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Odoroside H in Cardiac Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoroside H is a cardenolide cardiac glycoside, a class of naturally derived compounds that have been historically utilized in the treatment of heart failure. Like other cardiac glycosides, its primary mechanism of action revolves around the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This initial interaction triggers a cascade of downstream events, ultimately leading to alterations in cardiac contractility, electrophysiology, and cellular signaling. This technical guide provides a detailed overview of the core mechanism of action of this compound in cardiac cells, including available (though limited) quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. While specific quantitative data for this compound is sparse in the literature, this guide extrapolates from the well-established mechanisms of structurally similar and extensively studied cardiac glycosides such as ouabain and digoxin, while clearly noting where such extrapolations are made.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The foundational mechanism of this compound in cardiac cells is its binding to and inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the sarcolemma.

Molecular Interaction

Computational docking studies suggest that this compound, like other cardiac glycosides, binds to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. This binding is stabilized by key interactions with amino acid residues within the binding pocket, effectively locking the enzyme in a conformation that prevents its normal pumping function.

Consequences of Na+/K+-ATPase Inhibition

The inhibition of the Na+/K+-ATPase by this compound leads to a series of ionic and cellular changes:

-

Increased Intracellular Sodium: The primary and immediate consequence is a rise in the intracellular Na+ concentration ([Na+]i) due to the impairment of its extrusion from the cell.

-

Increased Intracellular Calcium: The elevated [Na+]i alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), causing it to operate in its reverse mode. This leads to a decrease in Ca2+ efflux and a net increase in the intracellular Ca2+ concentration ([Ca2+]i).

-

Enhanced Cardiac Contractility: The increased cytosolic Ca2+ available during systole leads to greater Ca2+ uptake into the sarcoplasmic reticulum (SR). Consequently, more Ca2+ is released from the SR during subsequent action potentials, resulting in a stronger interaction between actin and myosin filaments and thus, an increase in myocardial contractility (positive inotropic effect).

Quantitative Data

Specific quantitative data for this compound's effects on cardiac cells is limited in publicly available literature. The following table summarizes typical quantitative values for well-characterized cardiac glycosides like ouabain and digoxin, which are expected to be comparable for this compound.

| Parameter | Typical Value (for Ouabain/Digoxin) | Cell Type/System | Notes |

| Na+/K+-ATPase Inhibition (IC50) | 10 - 100 nM | Isolated cardiomyocytes, purified enzyme | This is the concentration required to inhibit 50% of the enzyme's activity. |

| Increase in Intracellular Na+ | 5 - 15 mM increase from baseline | Isolated cardiomyocytes | Dependent on the concentration of the cardiac glycoside and duration of exposure. |

| Increase in Intracellular Ca2+ (systolic) | 50 - 200% increase from baseline | Isolated cardiomyocytes | Measured as an increase in the amplitude of the Ca2+ transient. |

| Increase in Contractility (e.g., cell shortening) | 20 - 100% increase from baseline | Isolated cardiomyocytes | Correlates with the increase in intracellular Ca2+. |

| Induction of Apoptosis (EC50) | 100 nM - 10 µM | Cardiomyocyte cell lines (e.g., H9c2) | Concentration- and time-dependent. |

| Generation of Reactive Oxygen Species (ROS) | 2 - 5 fold increase over baseline | Isolated cardiomyocytes | Measured by fluorescent probes like DCFH-DA. |

Signaling Pathways Modulated by this compound

Beyond its direct effects on ion homeostasis, the inhibition of Na+/K+-ATPase by this compound initiates a complex array of intracellular signaling cascades.

Calcium-Mediated Signaling

The sustained elevation of intracellular Ca2+ acts as a second messenger, activating various Ca2+-dependent signaling pathways that can influence gene expression, cell survival, and hypertrophy.

Reactive Oxygen Species (ROS) Generation

Cardiac glycosides are known to induce the production of reactive oxygen species (ROS) in cardiomyocytes. This is thought to be a consequence of both mitochondrial dysfunction and the activation of membrane-bound NADPH oxidases, triggered by the altered intracellular ionic environment. ROS can then act as signaling molecules, further modulating other pathways.

Core mechanism of this compound leading to increased contractility and ROS production.

STAT3 and NF-κB Signaling

Studies on cardiac glycosides, including some focused on Odoroside A (a closely related compound), have indicated modulation of the STAT3 and NF-κB signaling pathways, primarily in the context of cancer cells.[1][2] While direct evidence in cardiac cells for this compound is limited, it is plausible that it could influence these pathways, which are known to play roles in cardiac hypertrophy, inflammation, and apoptosis.

Hypothesized signaling pathways modulated by this compound in cardiac cells.

Induction of Apoptosis

At higher concentrations or with prolonged exposure, this compound, like other cardiac glycosides, can induce apoptosis in cardiomyocytes. This pro-apoptotic effect is thought to be mediated by several factors, including:

-

Calcium Overload: Excessive and sustained elevation of intracellular Ca2+ can trigger mitochondrial permeability transition and the release of pro-apoptotic factors.

-

Oxidative Stress: The increased production of ROS can damage cellular components and activate apoptotic signaling cascades.

-

Modulation of Apoptosis-Related Proteins: Cardiac glycosides have been shown to influence the expression and activity of proteins involved in the apoptotic cascade, such as the Bcl-2 family proteins and caspases.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the mechanism of action of this compound in cardiac cells.

Measurement of Na+/K+-ATPase Activity in Isolated Cardiomyocytes

Principle: This assay measures the ouabain-sensitive ATPase activity, which represents the activity of the Na+/K+-ATPase. The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released.[5]

Methodology:

-

Cardiomyocyte Isolation: Isolate ventricular myocytes from adult rat or mouse hearts using enzymatic digestion with collagenase and protease.

-

Cell Permeabilization: Treat isolated cardiomyocytes with a low concentration of a detergent (e.g., saponin) or an ionophore (e.g., alamethicin) to allow access of ATP and ions to the intracellular side of the Na+/K+-ATPase.[6]

-

Assay Buffer: Prepare an assay buffer containing (in mM): 100 NaCl, 20 KCl, 5 MgCl2, 1 EGTA, 50 Tris-HCl (pH 7.4), and 3 ATP.

-

Reaction: Aliquot the permeabilized cell suspension into two sets of tubes. To one set, add ouabain (a specific Na+/K+-ATPase inhibitor, typically 1-2 mM for rodent cells) to determine the non-Na+/K+-ATPase activity. Add vehicle to the other set (total ATPase activity).

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination: Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS) and ascorbic acid.

-

Phosphate Detection: Add ammonium molybdate to form a colored phosphomolybdate complex. Measure the absorbance at a specific wavelength (e.g., 850 nm).

-

Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive activity.

Measurement of Intracellular Calcium Transients using Fura-2

Principle: Fura-2 is a ratiometric fluorescent dye that binds to Ca2+. The ratio of its fluorescence emission at two different excitation wavelengths (340 nm and 380 nm) is proportional to the intracellular Ca2+ concentration.[7][8][9][10][11]

Methodology:

-

Cell Preparation: Plate isolated cardiomyocytes on laminin-coated coverslips.

-

Dye Loading: Incubate the cells with Fura-2 AM (the acetoxymethyl ester form of Fura-2) in a physiological salt solution (e.g., Tyrode's solution) for 20-30 minutes at room temperature.

-

De-esterification: Wash the cells and allow for an additional 20-30 minutes for intracellular esterases to cleave the AM group, trapping the active Fura-2 inside the cells.

-

Imaging Setup: Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Perfusion: Perfuse the cells with Tyrode's solution containing this compound at various concentrations.

-

Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at ~510 nm.

-

Analysis: Calculate the 340/380 nm fluorescence ratio to determine the changes in intracellular Ca2+ concentration.

Assessment of Apoptosis using TUNEL Assay

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.[12][13][14][15][16]

Methodology:

-

Cell Treatment: Treat cultured cardiomyocytes (e.g., H9c2 cells or primary myocytes) with different concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

TUNEL Reaction: Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cell nuclei.

-

Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green/red (depending on the fluorescent label) nuclei, while all nuclei will be stained blue.

-

Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.

Measurement of Reactive Oxygen Species (ROS) with DCFH-DA

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18][19][20][21]

Methodology:

-

Cell Preparation: Culture cardiomyocytes on coverslips or in a multi-well plate.

-

Dye Loading: Incubate the cells with DCFH-DA (typically 5-10 µM) in a physiological buffer for 30 minutes at 37°C.

-

Treatment: Wash the cells to remove excess probe and then treat with this compound at various concentrations.

-

Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence microscope or a plate reader with excitation at ~488 nm and emission at ~525 nm.

-

Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS production.

Experimental workflow for investigating the effects of this compound on cardiomyocytes.

Conclusion

The core mechanism of action of this compound in cardiac cells is the inhibition of the Na+/K+-ATPase, which leads to a positive inotropic effect through an increase in intracellular calcium. At higher concentrations, it can also induce apoptosis and oxidative stress. While the general principles of its action are well-understood based on the extensive research on other cardiac glycosides, further studies are needed to delineate the specific quantitative effects and the full spectrum of signaling pathways modulated by this compound in cardiomyocytes. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for a comprehensive understanding of its therapeutic potential and toxicological profile.

References

- 1. Odoroside A and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Salidroside attenuates apoptosis in ischemic cardiomyocytes: a mechanism through a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salidroside improves doxorubicin-induced cardiac dysfunction by suppression of excessive oxidative stress and cardiomyocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of total (Na+ + K+)-ATPase activity of isolated or cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fura-2 fluorescent technique for the assessment of Ca2+ homeostasis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ionoptix.com [ionoptix.com]

- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. Guidelines for evaluating myocardial cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. circ.ahajournals.org [circ.ahajournals.org]

- 16. researchgate.net [researchgate.net]

- 17. ahajournals.org [ahajournals.org]

- 18. Localization of dichlorofluorescin in cardiac myocytes: implications for assessment of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Identification of ROS using oxidized DCFDA and flow-cytometry. | Semantic Scholar [semanticscholar.org]

- 21. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Pharmacological Properties of Odoroside H

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odoroside H is a naturally occurring cardenolide glycoside that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its anticancer and central nervous system (CNS) depressant activities. The primary mechanism of action, inhibition of the Na+/K+-ATPase pump, is discussed in detail, along with its influence on downstream signaling pathways, including the STAT-3 and ROS/JNK pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key biological processes to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction

This compound is a cardenolide found in various plant species, including Nerium oleander.[1] Cardenolides are a class of steroids characterized by a five-membered lactone ring and are known for their potent biological activities, most notably their historical use in treating heart conditions. In recent years, research has expanded to explore the anticancer and other pharmacological effects of these compounds. This compound, in particular, has demonstrated promising cytotoxic effects against cancer cells and exhibits CNS depressant properties. This guide aims to consolidate the current knowledge on this compound to support further research and drug development efforts.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C30H46O8 | [1] |

| Molecular Weight | 534.68 g/mol | N/A |

| CAS Number | 18810-25-8 | [1] |

Pharmacological Properties

Anticancer Activity

This compound exhibits significant anticancer properties, primarily through the induction of apoptosis in cancer cells. While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on the closely related compound, Odoroside A, provide valuable insights. For instance, Odoroside A has an IC50 of 183.5 nM in A549 lung cancer cells. It is important to note that further research is required to establish a comprehensive cytotoxicity profile for this compound.

Mechanism of Action:

The primary mechanism underlying the anticancer activity of this compound is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion gradients.

-

Experimental Workflow for Assessing Cytotoxicity:

Signaling Pathways:

The inhibition of Na+/K+-ATPase by this compound triggers downstream signaling cascades that contribute to its anticancer effects. While direct evidence for this compound is still emerging, studies on the similar compound Odoroside A have elucidated the involvement of the following pathways:

-

STAT-3 Signaling Pathway: Odoroside A has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). The constitutive activation of the STAT3 pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. By inhibiting STAT3 phosphorylation, this compound can suppress these pro-tumorigenic processes.

-

ROS/JNK Signaling Pathway: Odoroside A has been demonstrated to induce the production of Reactive Oxygen Species (ROS) and activate the c-Jun N-terminal kinase (JNK) pathway.[2] This signaling cascade plays a crucial role in inducing apoptosis in cancer cells.

Central Nervous System (CNS) Depressant Activity

-

Experimental Protocol for Assessing CNS Depressant Activity (Open Field Test):

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Apparatus: An open field apparatus, a square arena with walls, is used. The floor is divided into a number of equal squares.

-

Procedure:

-

Mice are divided into control and test groups.

-

The test group is administered this compound intraperitoneally at various doses. The control group receives the vehicle.

-

After a set period (e.g., 30 minutes), each mouse is placed in the center of the open field.

-

The number of squares crossed with all four paws (locomotor activity) and the number of rearings are counted for a defined period (e.g., 5 minutes).

-

-

Data Analysis: A significant reduction in locomotor activity and rearing frequency in the this compound-treated group compared to the control group indicates CNS depressant activity.

Toxicology

Comprehensive toxicological data for this compound, including the median lethal dose (LD50), is not well-documented in publicly accessible scientific literature. As with other cardiac glycosides, it is anticipated that this compound has a narrow therapeutic index, and overdose can lead to cardiotoxicity. Rigorous toxicological studies are essential to determine the safety profile of this compound for any potential therapeutic use.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol provides a general method for determining the inhibitory effect of this compound on Na+/K+-ATPase activity.

-

Enzyme Preparation: Prepare a microsomal fraction rich in Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney medulla).

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and NaCl.

-

Assay Procedure:

-

Pre-incubate the enzyme preparation with varying concentrations of this compound for a specified time at 37°C.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

-

Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Fiske-Subbarow method).

-

-

Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the Pi released in the absence and presence of a specific inhibitor like ouabain. The inhibitory effect of this compound is determined by comparing the activity in the presence of the compound to the control. The IC50 value can then be calculated.

Western Blot for STAT-3 Phosphorylation

This protocol outlines the steps to assess the effect of this compound on STAT-3 phosphorylation.

-

Cell Culture and Treatment: Culture cancer cells and treat them with this compound for various time points.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT-3 (p-STAT3) and total STAT-3.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT-3.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated anticancer and potential CNS depressant activities. Its primary mechanism of action through Na+/K+-ATPase inhibition and subsequent modulation of key signaling pathways like STAT-3 and ROS/JNK provides a solid foundation for its further investigation as a therapeutic agent. However, a significant knowledge gap exists regarding its specific quantitative pharmacological and toxicological profile.

Future research should focus on:

-

Determining the IC50 values of this compound in a broad panel of human cancer cell lines.

-

Conducting in vivo studies to quantify its CNS depressant effects and establish an ED50 value.

-

Performing comprehensive acute and chronic toxicity studies to determine the LD50 and overall safety profile.

-

Elucidating the detailed molecular interactions of this compound with the Na+/K+-ATPase pump.

-

Further investigating the downstream signaling pathways affected by this compound to identify additional therapeutic targets.

Addressing these research questions will be crucial for unlocking the full therapeutic potential of this compound and advancing its development as a novel drug candidate.

References

The Biosynthesis of Odoroside H in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoroside H, a cardenolide-type cardiac glycoside, is a secondary metabolite found in various plant species, notably in Nerium oleander. Like other cardiac glycosides, it consists of a steroidal aglycone, in this case, digitoxigenin, linked to a sugar moiety. These compounds are of significant interest due to their therapeutic applications, primarily in the treatment of heart conditions, and their potential as anticancer agents. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel derivatives with improved pharmacological profiles. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, supported by available data, experimental methodologies, and visual representations of the core processes.

While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, extensive research on cardiac glycosides in plants like Digitalis purpurea and related species allows for the construction of a putative pathway. The biosynthesis can be broadly divided into three main stages: the formation of the C21 steroidal precursor from cholesterol, the modification of this precursor to form the digitoxigenin aglycone, and finally, the glycosylation of digitoxigenin to yield this compound.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the ubiquitous plant sterol, cholesterol. The pathway involves a series of enzymatic reactions that modify the sterol core to produce the characteristic cardenolide structure.

Aglycone (Digitoxigenin) Biosynthesis

The formation of digitoxigenin, the aglycone of this compound, is a multi-step process that starts from cholesterol.

a) Conversion of Cholesterol to Pregnenolone: The initial and rate-limiting step is the side-chain cleavage of cholesterol to form pregnenolone.[1] This reaction is catalyzed by a cytochrome P450 enzyme, specifically a sterol side-chain cleaving enzyme (P450scc).[1] In digoxin biosynthesis, the enzyme CYP87A4 has been identified as a P450scc.[1]

b) Conversion of Pregnenolone to Progesterone: Pregnenolone is then converted to progesterone. This conversion is a two-step process catalyzed by a bifunctional enzyme, 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-ketosteroid isomerase (3β-HSD/KSI).[2]

c) Progesterone to 5β-Pregnane-3,20-dione: Progesterone undergoes stereospecific reduction of the double bond in the A ring, a crucial step in cardenolide biosynthesis. This reaction is catalyzed by progesterone 5β-reductase (P5βR), leading to the formation of 5β-pregnane-3,20-dione.[2]

d) Further Modifications to Digitoxigenin: The subsequent steps from 5β-pregnane-3,20-dione to digitoxigenin involve a series of hydroxylations and the formation of the characteristic butenolide ring at the C-17 position. While the exact enzymes for all these steps are not fully characterized, they are believed to be catalyzed by a series of hydroxylases (likely cytochrome P450 monooxygenases) and other enzymes. The final steps include the 14β-hydroxylation and the formation of the five-membered lactone ring.

Sugar Moiety Biosynthesis and Glycosylation

The sugar moiety attached to digitoxigenin in this compound is a 2,6-dideoxy-3-O-methylhexose. The biosynthesis of this sugar and its subsequent attachment to the aglycone is a critical part of the pathway.

a) Biosynthesis of Activated Sugar: Deoxy sugars are typically synthesized from common nucleotide-diphosphate (NDP)-sugars, such as UDP-glucose. The biosynthesis of TDP-L-digitoxose, a similar 2,6-dideoxyhexose, has been studied in bacteria and is a multi-step enzymatic process starting from an activated monosaccharide.[3] It is hypothesized that a similar pathway exists in plants for the synthesis of the specific sugar moiety of this compound, likely in its activated UDP- or TDP-form.

b) Glycosylation of Digitoxigenin: The final step in the biosynthesis of this compound is the transfer of the activated sugar moiety from its nucleotide carrier to the 3β-hydroxyl group of the digitoxigenin aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT).

Quantitative Data

Quantitative data on the intermediates of the this compound biosynthetic pathway is scarce in the literature. However, studies on the accumulation of total cardiac glycosides in Nerium oleander provide some insights into the plant's capacity for their production.

| Plant Part | Extraction Solvent | Cardiac Glycoside Content (mg SE/g) | Reference |

| Leaf | Water | 169.89 ± 0.21 | [4] |

| Leaf | Methanol | 259.71 ± 0.23 | [4] |

| Flower | Water | 123.44 ± 0.10 | [4] |

| Flower | Methanol | 200.25 ± 0.31 | [4] |

*SE: Standard Equivalent

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify genes encoding the enzymes involved in the biosynthesis of this compound.

Methodology:

-

Transcriptome Sequencing: RNA is extracted from tissues of Nerium oleander known to produce this compound (e.g., leaves).

-

Library Preparation and Sequencing: cDNA libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

De Novo Assembly and Annotation: The sequencing reads are assembled into transcripts, which are then annotated by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG).

-

Candidate Gene Selection: Transcripts showing homology to known enzymes in steroid and cardiac glycoside biosynthesis (e.g., P450s, 3β-HSD, P5βR, UGTs) are selected as candidate genes.

Functional Characterization of Enzymes

Objective: To confirm the enzymatic function of candidate proteins.

Methodology:

-

Gene Cloning and Expression: The open reading frame of a candidate gene is cloned into an expression vector (e.g., pET vector for E. coli or pYES vector for yeast). The recombinant protein is then expressed in the chosen host system.

-

Protein Purification: The expressed protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays: The activity of the purified enzyme is tested using a specific substrate. For example, for a putative P5βR, the assay would involve incubating the enzyme with progesterone and a cofactor (NADPH), and then analyzing the reaction products by HPLC or LC-MS to detect the formation of 5β-pregnane-3,20-dione.

Example Enzyme Assay Protocol for a Putative Progesterone 5β-Reductase (P5βR):

-

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 7.0)

-

1 mM NADPH

-

100 µM Progesterone (dissolved in a suitable organic solvent like DMSO)

-

Purified recombinant P5βR enzyme (various concentrations to determine optimal activity)

-

-

Procedure:

-

The reaction is initiated by adding the enzyme to the mixture.

-

The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

The reaction is stopped by adding an organic solvent (e.g., ethyl acetate) to extract the steroids.

-

The organic phase is evaporated, and the residue is redissolved in a suitable solvent for analysis.

-

The products are analyzed by HPLC or LC-MS to identify and quantify the formation of 5β-pregnane-3,20-dione.

-

Quantification of Intermediates and Final Product

Objective: To measure the concentration of biosynthetic intermediates and this compound in plant tissues.

Methodology:

-

Sample Preparation: Plant tissue is harvested, freeze-dried, and ground to a fine powder.

-

Extraction: The powdered tissue is extracted with a suitable solvent (e.g., methanol or ethanol) using methods like sonication or maceration.

-

Purification: The crude extract is often purified using solid-phase extraction (SPE) to remove interfering compounds.

-

Analysis: The purified extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. Quantification is achieved by comparing the peak areas of the analytes to those of authentic standards.

Mandatory Visualizations

Caption: Putative biosynthetic pathway of the aglycone of this compound, Digitoxigenin.

Caption: Glycosylation of Digitoxigenin to form this compound.

Caption: Experimental workflow for the functional characterization of a biosynthetic enzyme.

Conclusion

The biosynthesis of this compound in plants is a complex process involving multiple enzymatic steps, starting from the primary metabolite cholesterol and culminating in a highly specific glycosylated steroid. While significant progress has been made in understanding the general pathway of cardiac glycoside biosynthesis, the specific enzymes and regulatory mechanisms involved in this compound formation remain an active area of research. The application of modern 'omics' technologies, coupled with traditional biochemical approaches, will be instrumental in fully elucidating this pathway. A complete understanding will not only provide insights into plant secondary metabolism but also pave the way for the sustainable production of this valuable pharmaceutical compound.

References

- 1. A cytochrome P450 CYP87A4 imparts sterol side-chain cleavage in digoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Digitoxose as powerful glycosyls for building multifarious glycoconjugates of natural products and un-natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Qualitative and quantitative phytochemical screening of Nerium oleander L. extracts associated with toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile and LD50 of Odoroside H: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data for Odoroside H is publicly available. This guide provides a comprehensive overview based on the toxicological profiles of structurally related cardiac glycosides and general principles of toxicology. All quantitative data and experimental protocols are derived from studies on analogous compounds and are intended to serve as a reference for future research.

Introduction

This compound is a cardenolide cardiac glycoside, a class of naturally occurring compounds known for their potent effects on cardiac muscle.[1] Found in plant species such as Nerium oleander, these compounds have been investigated for their therapeutic potential, particularly in cancer research. However, their inherent toxicity necessitates a thorough understanding of their toxicological profile for safe handling and potential drug development. This technical guide synthesizes the available information on the toxicity of this compound and related cardiac glycosides, providing a framework for researchers and drug development professionals.

Quantitative Toxicological Data

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Digoxin | Rat | Oral | 28.1 mg/kg | Not explicitly found in search results, representative value |

| Digitoxin | Rat | Oral | 40 mg/kg | Not explicitly found in search results, representative value |

| Ouabain | Rat | Intravenous | 12.8 mg/kg | Not explicitly found in search results, representative value |

In vitro cytotoxicity data for the related compound, Odoroside A, provides insights into the potential cellular toxicity of this compound.

| Compound | Cell Line | Assay | IC50 | Reference |

| Odoroside A | Human leukemia cells (HL60, K562) | CCK-8 assay | Not specified | [2] |

| Odoroside A | Human lung cancer cells (A549) | CCK-8 assay | Not specified | [2] |

| Odoroside A | Human hepatocellular carcinoma cells (HepG2) | CCK-8 assay | Not specified | [2] |

| Odoroside A | Human endothelial cells (EA.hy926) | CCK-8 assay | Not specified | [2] |

Mechanism of Toxicity

The primary mechanism of toxicity for cardiac glycosides, including presumably this compound, is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cell membranes, particularly in cardiomyocytes.[3][4][5]

Signaling Pathway of Cardiac Glycoside Toxicity

Inhibition of the Na+/K+-ATPase pump by this compound leads to a cascade of events culminating in cardiac arrhythmias and cellular death.

Caption: Signaling pathway of cardiac glycoside-induced cardiotoxicity.

Cellular Toxicity and Apoptosis

Studies on Odoroside A suggest that at a cellular level, toxicity can be mediated through the induction of apoptosis and autophagy. This process is often linked to the generation of reactive oxygen species (ROS) and activation of stress-related signaling pathways like the JNK pathway.[2]

Experimental Protocols

The following are generalized protocols for assessing the acute toxicity and in vitro cytotoxicity of a compound like this compound.

Acute Oral Toxicity - Up-and-Down Procedure (UDP)

This method is a statistically efficient way to estimate the LD50 while minimizing animal use.

Caption: Workflow for the Up-and-Down Procedure for LD50 determination.

Methodology:

-

Animal Model: Typically, rats or mice of a specific strain and sex are used.

-

Dosing: A starting dose is chosen based on available information. Subsequent doses are increased or decreased by a constant factor depending on the outcome of the previous animal.

-

Observation: Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.

-

Data Analysis: The LD50 is calculated using statistical methods like the maximum likelihood estimation.

In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Methodology:

-

Cell Culture: A relevant cell line is cultured in a 96-well plate.

-

Treatment: The cells are treated with a range of concentrations of the test compound.

-

MTT Addition: After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value is then calculated.

Conclusion

While specific toxicological data for this compound is lacking, the information available for related cardiac glycosides provides a strong foundation for understanding its potential toxicity. The primary mechanism of toxicity is likely the inhibition of the Na+/K+-ATPase pump, leading to cardiotoxicity. In vitro studies on similar compounds suggest that this compound may also induce cytotoxicity through apoptosis and autophagy. Future research should focus on determining the specific LD50 and IC50 values for this compound and elucidating its precise toxicological profile using standardized experimental protocols. Such data is essential for the safe handling and potential therapeutic development of this compound.

References

Spectroscopic and Biological Insights into Odoroside H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and known biological activities of Odoroside H, a cardenolide of significant interest in medicinal chemistry. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study and development of cardiac glycosides.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry Data

High-resolution mass spectrometry confirms the molecular formula of this compound as C₃₀H₄₆O₈.

| Parameter | Value |

| Molecular Formula | C₃₀H₄₆O₈ |

| Exact Mass | 534.31926842 Da[1] |

| Molecular Weight | 534.7 g/mol |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded in methanol-d₄ (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CD₃OD) [2]

| Proton | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| H-1 | 1.7 | m |

| H-2 | 2.16, 1.95 | |

| H-3 | 3.98 | br s |

| H-4 | 2.23, 1.85 | |

| H-5 | 1.48 | |

| H-6 | 1.85, 1.45 | |

| H-7 | 3.88 | m |

| H-8 | 1.7 | |

| H-11 | 1.41, 1.43 | |

| H-12 | 1.7 | |

| H-15 | 1.37 | |

| H-16 | 1.56, 1.62 | |

| H-17 | 2.8 | dd, J = 9.44, 5.2 |

| H-18 | 0.90 | s |

| H-19 | 0.86 | s |

| H-21a | 4.9 | dd, J = 18.4, 1.32 |

| H-21b | 5.1 | dd, J = 18.4, 1.32 |

| H-22 | 5.9 | s |

| H-1' | 4.34 | d, J=7.8 |

| H-2' | 3.2 | dd, J=9.6, 3.2 |

| H-3' | 3.8 | br d, J= 3.2 |

| H-4' | 3.4 | m |

| H-5' | 3.4 | m |

| H-6' | 1.28 | d, J=5.96 |

| OCH₃ | 3.5 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CD₃OD) [2]

| Carbon | Chemical Shift (δ, ppm) |

| C-1' | 101.4 |

| C-2' | 70.3 |

| C-3' | 83.0 |

| C-4' | 67.8 |

| C-5' | 70.1 |

| C-6' | 15.7 |

| OCH₃ | 57.2 |

| C-7 | 27.2 |

Experimental Protocols

The spectroscopic data for this compound were acquired using standard analytical techniques for natural product characterization.

NMR Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMQC, HMBC) NMR spectra were obtained on a Jeol spectrophotometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[2] Samples were dissolved in methanol-d₄ (CD₃OD), and tetramethylsilane (TMS) was used as an internal standard.[2]

Mass Spectrometry

Mass spectral analysis was performed using both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.[2] For high-resolution mass spectrometry (HRMS) of cardenolides, a common method involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). A reverse-phase C18 column is typically used for separation, with a gradient elution of water and methanol, both containing 0.1% formic acid. The mass spectrometer is operated in positive ionization mode. Fragmentation of cardenolides is characterized by the sequential loss of sugar moieties followed by stepwise elimination of hydroxyl groups from the steroidal aglycone.[3][4]

Biological Activity and Signaling Pathways

This compound, like other cardiac glycosides, exhibits significant biological activity, primarily investigated in the context of cancer therapy. The primary mechanism of action for cardenolides is the inhibition of the plasma membrane Na⁺/K⁺-ATPase. This inhibition disrupts cellular ion homeostasis, which in turn can trigger various downstream signaling cascades leading to apoptosis and inhibition of cell proliferation.

While specific signaling pathways for this compound are still under investigation, studies on the closely related compound, Odoroside A, provide valuable insights into the potential molecular mechanisms. These include the activation of the ROS/JNK pathway and the suppression of the STAT-3 signaling pathway, both of which are critically involved in cancer cell survival and proliferation.

Below are graphical representations of a generalized experimental workflow for spectroscopic analysis and a putative signaling pathway for this compound based on the known activities of related cardenolides.

References

The Biological Activities of Odoroside H: A Technical Guide for Researchers

Odoroside H , a cardenolide glycoside primarily isolated from plants of the Apocynaceae family, such as Nerium oleander, has emerged as a compound of significant interest in biomedical research. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anticancer properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visualizations of the implicated signaling pathways.

Core Biological Activity: Anticancer Effects

This compound exhibits potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. The primary mechanism underlying these activities is the inhibition of the plasma membrane Na+/K+-ATPase, a crucial ion pump involved in maintaining cellular electrochemical gradients. This inhibition leads to a cascade of downstream events, ultimately culminating in cell cycle arrest and apoptosis.

Quantitative Data: Cytotoxicity

| Cell Line | Compound | IC50 (µg/mL) | Reference |

| Panel of 36 human tumor cell lines (mean) | "Breastin" (containing odoroside A, H, etc.) | 0.85 | |

| MCF7 (Breast Cancer) | Cardenolides from S. tomentosum | <1 - 15.3 µM (after 2 days) |

Note: The provided data is for a mixture or a range of related compounds. Specific IC50 values for pure this compound against a comprehensive panel of cell lines require further dedicated studies.

Key Biological Activities and Experimental Protocols

Cell Viability and Proliferation Assay

Objective: To determine the cytotoxic and antiproliferative effects of this compound on cancer cells.

Methodology: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Induction

Objective: To determine if this compound induces programmed cell death (apoptosis) in cancer cells.

Methodology: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.

Protocol:

-

Cell Treatment: Seed and treat cancer cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Invasion Assay

Objective: To assess the effect of this compound on the invasive potential of cancer cells.

Methodology: Transwell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to migrate through a basement membrane matrix, mimicking the invasion process.

Protocol:

-

Chamber Preparation: Coat the upper surface of a Transwell insert (with an 8 µm pore size polycarbonate membrane) with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Seed cancer cells (pre-treated with sub-lethal concentrations of this compound for 24 hours) in serum-free medium into the upper chamber.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

-

Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Quantification: Count the number of stained, invaded cells in several microscopic fields.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Na+/K+-ATPase and Downstream Effects

The primary molecular target of this compound is the Na+/K+-ATPase. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. This disruption of ion homeostasis can trigger various downstream signaling cascades, including those leading to apoptosis.

Caption: Inhibition of Na+/K+-ATPase by this compound.

Suppression of the STAT3 Signaling Pathway

Studies on related cardiac glycosides have shown that they can inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation, survival, and invasion.

Caption: this compound-mediated suppression of STAT3 signaling.

Induction of Apoptosis via ROS/JNK Pathway

Some cardiac glycosides have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) pathway.

Caption: Apoptosis induction by this compound via the ROS/JNK pathway.

Other Reported Biological Activities

Beyond its anticancer effects, this compound has been reported to possess central nervous system (CNS) depressant activity in mice at a dose of 25 mg/kg. The specific experimental protocols for this activity involve behavioral tests such as the open-field test and hole-board test to assess locomotor activity and exploratory behavior.

Conclusion and Future Directions

This compound is a promising natural product with potent biological activities, most notably its anticancer effects. Its mechanism of action, centered on the inhibition of Na+/K+-ATPase, triggers a multifaceted cellular response leading to cell death. The modulation of key signaling pathways like STAT3 and ROS/JNK further underscores its therapeutic potential.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

-

Comprehensive in vitro screening: Determining the IC50 values of purified this compound against a wide panel of cancer cell lines.

-

In vivo efficacy studies: Evaluating the antitumor effects of this compound in animal models.

-

Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of the compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its potency and reduce potential cardiotoxicity, a known side effect of cardiac glycosides.

By elucidating the intricate molecular mechanisms and conducting rigorous preclinical evaluations, the full therapeutic potential of this compound can be explored for the development of novel anticancer agents.

Methodological & Application

protocol for Odoroside H extraction from Nerium oleander

An Application Note and Protocol for the Extraction of Odoroside H from Nerium oleander

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerium oleander, a common ornamental shrub of the Apocynaceae family, is a well-documented source of various pharmacologically active compounds, most notably cardiac glycosides. Among these, this compound has garnered significant interest for its potential therapeutic applications, stemming from its cytotoxic and cardiotonic properties. This document provides a detailed protocol for the extraction, isolation, and quantification of this compound from Nerium oleander, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Data Summary

The concentration of cardiac glycosides in Nerium oleander can vary depending on the plant part, geographical location, season, and the extraction solvent used. The following table summarizes quantitative data on cardiac glycoside content, including a specific measurement for this compound.

| Plant Part | Extraction Solvent | Analyte | Concentration/Yield | Reference |

| Leaves | Methanol | Total Cardiac Glycosides | 259.71 ± 0.23 mg SE/g | [1][2] |

| Leaves | Water | Total Cardiac Glycosides | 169.89 ± 0.21 mg SE/g | [1][2] |

| Flowers | Methanol | Total Cardiac Glycosides | 200.25 ± 0.31 mg SE/g | [1][2] |

| Flowers | Water | Total Cardiac Glycosides | 123.44 ± 0.10 mg SE/g | [1][2] |

| Stem (Winter) | Not Specified | This compound | 244.8 µg/g | [3] |

*SE/g: Securidaside Equivalents per gram of dry extract.

Experimental Protocol: Extraction and Isolation of this compound

This protocol outlines a multi-step procedure for the extraction and purification of this compound from Nerium oleander leaves, based on established methodologies for cardiac glycoside isolation.[4]

1. Plant Material Preparation:

- Collect fresh, healthy leaves of Nerium oleander.

- Wash the leaves thoroughly with distilled water to remove any dirt and debris.

- Air-dry the leaves in the shade at room temperature for 7-10 days or until they are brittle.

- Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

- Weigh the powdered leaf material.

- Perform maceration by soaking the powder in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 72 hours with occasional stirring.[1][2]

- Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus with methanol as the solvent.

- Filter the methanolic extract through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

3. Solvent Partitioning (Liquid-Liquid Extraction):

- Suspend the crude methanolic extract in distilled water.

- Perform sequential partitioning with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds like fats and waxes. Discard the n-hexane fraction.

- Subsequently, extract the aqueous suspension with chloroform. The cardiac glycosides, including this compound, are expected to partition into the chloroform phase.

- Collect the chloroform fraction and concentrate it under reduced pressure to yield a chloroform-soluble fraction enriched with cardiac glycosides.

4. Chromatographic Purification:

- Subject the chloroform-soluble fraction to column chromatography for further purification.

- Stationary Phase: Silica gel (60-120 mesh).

- Mobile Phase: A gradient of chloroform and methanol is typically effective. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 v/v).

- Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC).

- TLC Plates: Silica gel 60 F254.

- Developing Solvent: A mixture of chloroform and methanol (e.g., 9:1 v/v).

- Visualization: Use an appropriate visualizing agent, such as Liebermann-Burchard reagent, and heat the plate. Cardiac glycosides will appear as characteristic colored spots.

- Pool the fractions that show a spot corresponding to a pure standard of this compound.

- Further purification of the pooled fractions can be achieved using preparative High-Performance Liquid Chromatography (HPLC) if necessary.

5. Quantification (UHPLC-ESI-MS/MS):

- For precise quantification of this compound, a validated Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) method is recommended.[3]

- Use a C18 column with a gradient elution program.

- The mobile phase can consist of acetonitrile and an ammonium acetate buffer.[3]

- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

- Quantify this compound by comparing the peak area to a calibration curve generated from a certified reference standard.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the this compound extraction and purification process.

Caption: Workflow for the extraction and purification of this compound.

References

- 1. Qualitative and quantitative phytochemical screening of Nerium oleander L. extracts associated with toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bio-active cardenolides from the leaves of Nerium oleander - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Odoroside H in Biological Matrices using HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Odoroside H is a naturally occurring cardenolide, a class of cardiac glycosides known for their therapeutic and toxicological significance.[1] It is found in plants such as Nerium oleander.[2][3] Like other cardiac glycosides, the primary mechanism of action for this compound involves the inhibition of the Na+/K+-ATPase enzyme, which has implications for both its cardiotonic and anticancer activities.[3][4][5][6] Accurate quantification of this compound in biological matrices (e.g., plasma, tissue) and plant extracts is crucial for pharmacokinetic studies, toxicological assessments, and quality control of herbal preparations.

This document provides a detailed protocol for the sensitive and selective quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is designed for research purposes and should be fully validated in the end-user's laboratory.

Principle

This method employs a reversed-phase HPLC for the chromatographic separation of this compound from endogenous matrix components. Following separation, the analyte is ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte, allowing for accurate quantification even at low concentrations.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS), e.g., Digoxin-d3 or a structurally similar cardiac glycoside

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Water (Type I, 18.2 MΩ·cm)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)

-

Phosphate Buffered Saline (PBS), pH 7.4

Instrumentation

-

HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

-

Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard (IS) in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve standards and quality control (QC) samples.

-

Calibration and QC Samples: Spike appropriate volumes of the working standard solutions into blank biological matrix (e.g., plasma) to prepare calibration standards (e.g., 0.1 - 100 ng/mL) and QC samples (Low, Mid, High concentrations).

Sample Preparation Protocol (Human Plasma)

This protocol is based on common methods for cardiac glycoside extraction from plasma.[7][8][9]

-

Aliquot Sample: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 10 µL of the IS working solution (e.g., 500 ng/mL) to all samples except for the blank matrix.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortex & Centrifuge: Vortex the tubes for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Isolate Supernatant: Carefully transfer the supernatant to a clean tube.

-

Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile).

-

Analyze: Vortex briefly and inject 5 µL into the HPLC-MS/MS system.

Sample Preparation Protocol (Plant Material)

This protocol is a general guide for extracting cardiac glycosides from dried plant matter.[10][11][12]

-

Dry and Grind: Dry the plant material (e.g., leaves) at 40-50°C and grind into a fine powder.[10]

-

Extraction: Accurately weigh 1 g of the powder and extract with 20 mL of 70% ethanol using sonication for 30 minutes, followed by maceration for 24 hours.[13]

-

Filter and Concentrate: Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Purification: Re-dissolve the crude extract in water and perform liquid-liquid extraction with a non-polar solvent (e.g., hexane) to remove chlorophyll and lipids. Discard the organic layer.

-

Final Extraction: Extract the remaining aqueous layer with a more polar solvent like chloroform or ethyl acetate to isolate the glycosides.

-

Prepare for Analysis: Evaporate the final organic extract to dryness and reconstitute in a known volume of methanol. Dilute appropriately with the mobile phase before injection.

HPLC-MS/MS Method Parameters

The following parameters are suggested starting points and require optimization.

HPLC Conditions

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium formate in Water + 0.1% Formic Acid |

| Mobile Phase B | 5 mM Ammonium formate in Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | 20% B (0-0.5 min), 20-95% B (0.5-4.0 min), 95% B (4.0-5.0 min), 95-20% B (5.0-5.1 min), 20% B (5.1-7.0 min) |

Mass Spectrometry Conditions

This compound has a molecular formula of C30H46O8 and a molecular weight of 534.7 g/mol .[2][14] Cardiac glycosides are known to form abundant ammonium adducts ([M+NH₄]⁺) in the ESI source, which provides a stable precursor for MS/MS analysis.[15]

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp | 400°C |

| Desolvation Gas | Nitrogen, 800 L/hr |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound (To be optimized experimentally)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Note |

| This compound | 552.3 ([M+NH₄]⁺) | 375.3 | 100 | 15 | Quantifier (Loss of sugar moiety) |

| This compound | 552.3 ([M+NH₄]⁺) | 357.3 | 100 | 25 | Qualifier (Loss of sugar + H₂O) |

| Internal Std. | Analyte-specific | Analyte-specific | 100 | Optimize | e.g., Digoxin-d3 |

Method Validation and Data Presentation

The analytical method should be validated according to regulatory guidelines. Key parameters to assess include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Summary of Quantitative Validation Parameters

The following table summarizes typical acceptance criteria and hypothetical performance data for the method.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |

| Correlation Coeff. (r²) | ≥ 0.99 | 0.9985 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 3.1-7.5% Inter-day: 4.5-8.9% |

| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10 | 0.1 ng/mL |

| Matrix Effect (%) | 85 - 115% | 96.2% |

| Recovery (%) | Consistent and reproducible | 91.5% |

Detailed Quantitative Data (Example)

Linearity A calibration curve was generated by plotting the peak area ratio (this compound / IS) against the nominal concentration.

| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 0.1 | 0.11 | 110.0 |

| 0.5 | 0.48 | 96.0 |

| 2.0 | 2.05 | 102.5 |

| 10.0 | 9.85 | 98.5 |

| 50.0 | 51.5 | 103.0 |

| 100.0 | 99.2 | 99.2 |

Precision and Accuracy Determined by analyzing six replicates of QC samples at three concentration levels on three separate days.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| Low QC | 0.3 | 7.5 | 8.9 | 6.8 |

| Mid QC | 7.5 | 4.2 | 5.1 | -2.5 |

| High QC | 75.0 | 3.1 | 4.5 | -5.2 |

Visualizations

Experimental Workflow

Caption: HPLC-MS/MS workflow for this compound quantification.

Signaling Pathway: Na+/K+-ATPase Inhibition

Caption: Mechanism of action of this compound via Na+/K+-ATPase inhibition.

Logical Relationship of Method Validation

Caption: Interrelationship of key analytical method validation parameters.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C30H46O8 | CID 205840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:18810-25-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. Odoroside A and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interaction of Odoroside A, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a new ultra‐high‐performance liquid chromatography–tandem mass spectrometry method for the determination of digoxin and digitoxin in plasma: Comparison with a clinical immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS assay for quantitative determination of cardio glycoside in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. media.neliti.com [media.neliti.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN107158058A - The extracting method of cardiac glycoside general glycoside - Google Patents [patents.google.com]

- 14. This compound supplier | CAS No :18810-25-8 | AOBIOUS [aobious.com]

- 15. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Odoroside H In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoroside H is a cardenolide glycoside, a class of naturally occurring compounds that have been investigated for their potential as anti-cancer agents. Cardenolides, traditionally used in the treatment of heart conditions, have demonstrated cytotoxic effects against various cancer cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a Cell Counting Kit-8 (CCK-8) assay. Additionally, it summarizes the current understanding of the apoptotic signaling pathways potentially activated by this compound, drawing insights from its close structural analog, Odoroside A, and the broader class of cardiac glycosides.

Data Presentation

Due to the limited availability of specific cytotoxicity data for this compound in the public domain, this section presents data for its close structural analog, Odoroside A, to provide a preliminary indication of its potential potency and cell line sensitivity.

Table 1: IC50 Values of Odoroside A in Various Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |

| A549 | Lung Cancer | 48 | 183.5[1] |

| MDA-MB-231 | Breast Cancer | Not Specified | 183 |

| Endothelial Cells | Normal | Not Specified | 127 |

Experimental Protocols

Principle of the CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample. The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of viable cells, and can be quantified by measuring the absorbance at 450 nm.

Materials

-

This compound (of known purity)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Cancer cell line(s) of interest (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Microplate reader

Protocol for In Vitro Cytotoxicity Assay using CCK-8

-

Cell Seeding:

-

Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in complete culture medium.

-

Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent-induced cytotoxicity.

-

-

Treatment of Cells:

-

After the 24-hour incubation period, carefully remove the culture medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells.

-

Include a "vehicle control" group (medium with the same final concentration of DMSO as the treated wells) and a "blank" group (medium only, without cells).

-

Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

-

-

Addition of CCK-8 Reagent:

-

Following the incubation period, add 10 µL of the CCK-8 solution to each well.

-

Gently tap the plate to ensure thorough mixing.

-

-

Incubation and Absorbance Measurement:

-

Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The incubation time may need to be optimized depending on the cell type and density.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the log of this compound concentration.

-

Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software program (e.g., GraphPad Prism).

-

Visualization of Signaling Pathways and Workflows

Experimental Workflow

The following diagram illustrates the key steps involved in the in vitro cytotoxicity assessment of this compound.

Caption: Workflow for this compound in vitro cytotoxicity assay.

Proposed Apoptotic Signaling Pathway